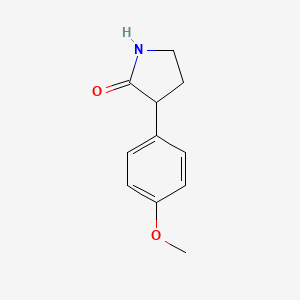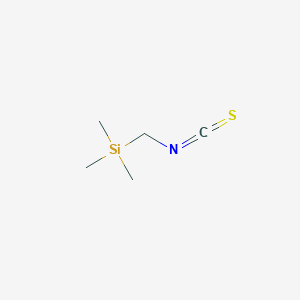
(Isothiocyanatomethyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isothiocyanatomethyl)trimethylsilane is an organosilicon compound that contains an isothiocyanate group bonded to a trimethylsilyl group. This compound is known for its unique reactivity and is used in various organic synthesis applications. The isothiocyanate group is an analog of the isocyanate group, but with sulfur instead of oxygen, which imparts distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Isothiocyanatomethyl)trimethylsilane can be synthesized through the reaction of methyl isothiocyanate with chloro(trimethyl)silane in the presence of lithium diisopropylamide (LDA). The reaction is typically carried out in an ether solution at low temperatures to ensure high yields . The general reaction scheme is as follows:
CH3NCS+ClSi(CH3)3+LDA→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(Isothiocyanatomethyl)trimethylsilane undergoes various types of reactions, including:
Substitution Reactions: It can substitute halides on alkyl substrates to form alkyl thiocyanates.
Addition Reactions: It adds across the carbonyl group of aldehydes and substitutes isothiocyanate for ether groups on acetals.
Formation of Heterocycles: It can react with nucleophiles to form thioamide structures, which can undergo further reactions to form heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, acetals, and various nucleophiles. The reactions are typically carried out under mild conditions with phase-transfer catalysts like tetrabutylammonium fluoride .
Major Products
The major products formed from these reactions include alkyl thiocyanates, isothiocyanates, and various heterocyclic compounds .
Scientific Research Applications
(Isothiocyanatomethyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis for the formation of thiocyanates and isothiocyanates.
Polymer Chemistry: It plays a role in the radical polymerization of olefins and cationic polymerization of epoxides.
Medicinal Chemistry: It has been studied for its potential use in targeting aldehyde dehydrogenase (ALDH) in cancer cells, particularly in reducing cisplatin resistance in non-small-cell lung cancer.
Mechanism of Action
The mechanism of action of (Isothiocyanatomethyl)trimethylsilane involves its reactivity as an ambident nucleophile. It can react with electrophiles to form thioamide structures, which can further react to form heterocycles . In medicinal applications, it targets ALDH in cancer cells, reducing their resistance to chemotherapy drugs like cisplatin .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl isothiocyanate: Similar in structure but lacks the methyl group bonded to the nitrogen atom.
(Isothiocyanatomethyl)trimethylgermane: Contains a germanium atom instead of silicon.
(Isothiocyanatomethyl)trimethylstannane: Contains a tin atom instead of silicon.
Uniqueness
(Isothiocyanatomethyl)trimethylsilane is unique due to its specific reactivity and the presence of both isothiocyanate and trimethylsilyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C5H11NSSi |
|---|---|
Molecular Weight |
145.30 g/mol |
IUPAC Name |
isothiocyanatomethyl(trimethyl)silane |
InChI |
InChI=1S/C5H11NSSi/c1-8(2,3)5-6-4-7/h5H2,1-3H3 |
InChI Key |
SMOMRMSTDHDJHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


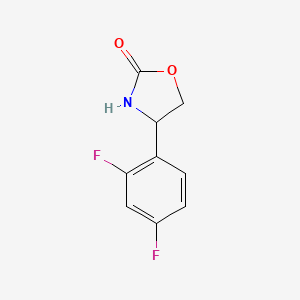
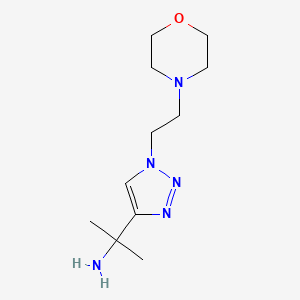
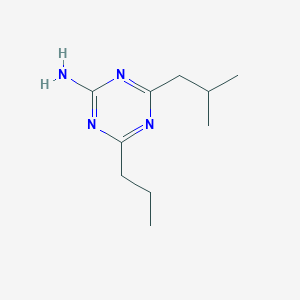
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
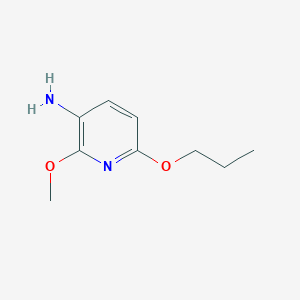
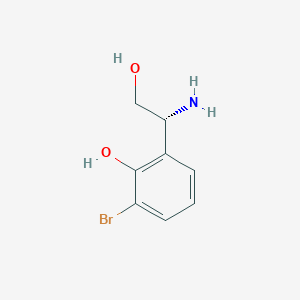
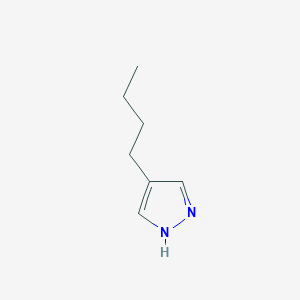
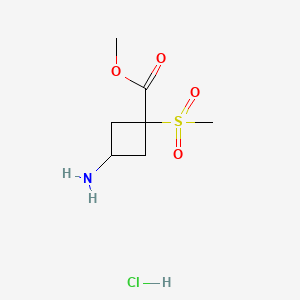
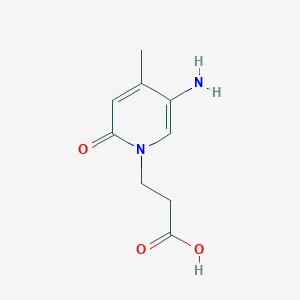
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13624045.png)
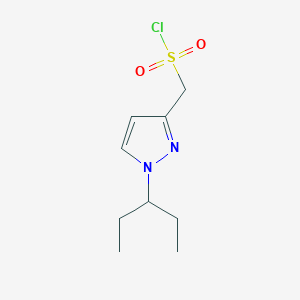
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
